molecular formula C26H32N8 B10788816 2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Cat. No.: B10788816
M. Wt: 456.6 g/mol
InChI Key: PRJNNPMIUGYOST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of kinase inhibitor 2 involves several steps, including the formation of the pyrazolo[1,5-a][1,3,5]triazine core and subsequent functionalization to introduce the necessary substituents. The key steps in the synthetic route include:

Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Kinase inhibitor 2 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyridin-2-ylphenylmethyl group, potentially forming reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the aminocyclohexyl group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically hydroxylated, reduced, or substituted analogs of the original compound.

Scientific Research Applications

Kinase inhibitor 2 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C26H32N8

Molecular Weight

456.6 g/mol

IUPAC Name

2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

InChI

InChI=1S/C26H32N8/c1-17(2)22-16-30-34-24(22)32-25(31-21-12-10-20(27)11-13-21)33-26(34)29-15-18-6-8-19(9-7-18)23-5-3-4-14-28-23/h3-9,14,16-17,20-21H,10-13,15,27H2,1-2H3,(H2,29,31,32,33)

InChI Key

PRJNNPMIUGYOST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=C(C=C3)C4=CC=CC=N4)NC5CCC(CC5)N

Origin of Product

United States

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